N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is a synthetic compound that features a unique structure combining methoxyphenyl and trimethoxyphenyl groups with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of Methoxyphenyl and Trimethoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The isoxazole ring can be reduced to form an isoxazoline ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It inhibits enzymes such as Hsp90 and TrxR, disrupting cellular processes essential for cancer cell survival.
Pathways: The compound affects pathways related to cell cycle regulation, apoptosis, and stress response.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is unique due to its combination of methoxyphenyl and trimethoxyphenyl groups with an isoxazole ring, which provides a distinct pharmacophore that can interact with multiple biological targets, offering a broad spectrum of bioactivity .
Properties
Molecular Formula |
C21H22N2O6 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
InChI |
InChI=1S/C21H22N2O6/c1-12(24)22-21-18(13-6-8-15(25-2)9-7-13)19(29-23-21)14-10-16(26-3)20(28-5)17(11-14)27-4/h6-11H,1-5H3,(H,22,23,24) |
InChI Key |
ZGJHHUJEDLLQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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